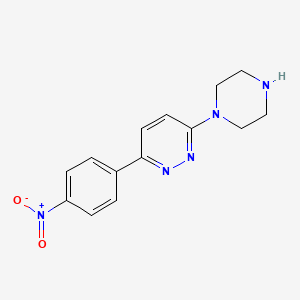
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 3-bromo-4-ethylphenylprop-2-en-1-one, is a compound of interest in scientific research due to its unique structure and properties. It is a synthetic compound that has been used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
The exact mechanism of action of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound can act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in certain reactions, which can be beneficial in certain scientific applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one are not yet fully understood. There have been some studies that suggest that the compound may have some anti-inflammatory and anti-cancer effects, but more research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to work with and can be used in a variety of reactions. The main limitation of using this compound is its toxicity, which can be a hazard in the laboratory.
Future Directions
Future research on (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one should focus on further understanding its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research should be conducted on its use as a ligand in asymmetric synthesis and as a starting material for the synthesis of polymers. Finally, research should be conducted on ways to reduce its toxicity and increase its safety for use in laboratory experiments.
Synthesis Methods
The synthesis of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one involves several steps. The first step involves the reaction of 4-ethylphenol with bromine to form 4-ethylphenyl bromide. This is then reacted with sodium hydroxide to form 4-ethylphenyl sodium sulfonate. This is then reacted with prop-2-en-1-one to form the desired product. The reaction is carried out in an inert atmosphere and the product is isolated using a recrystallization method.
Scientific Research Applications
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one has been used in various scientific research applications. It has been used as a ligand in asymmetric synthesis of chiral compounds, as a starting material for the synthesis of polymers, and as an intermediate in the synthesis of pharmaceuticals. It has also been used as a reagent in organic reactions and as a building block for the synthesis of novel organic compounds.
properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDVNYLZRJQYNI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)







![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)




